1,3-Benzenedicarboxaldehyde, 2-(2-naphthalenyl)-
Description
1,3-Benzenedicarboxaldehyde, 2-(2-naphthalenyl)- is a bifunctional aromatic aldehyde featuring a naphthalene substituent at the 2-position of the benzene ring. Its structure combines the reactivity of aldehyde groups with the extended π-conjugation of the naphthalene moiety, making it valuable in organic synthesis, coordination chemistry, and materials science.
Properties
IUPAC Name |
2-naphthalen-2-ylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-11-16-6-3-7-17(12-20)18(16)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXKPCMWGXIIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC=C3C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465174 | |
| Record name | 1,3-Benzenedicarboxaldehyde, 2-(2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652976-99-3 | |
| Record name | 1,3-Benzenedicarboxaldehyde, 2-(2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxaldehyde, 2-(2-naphthalenyl)- typically involves the reaction of 1,3-benzenedicarboxaldehyde with 2-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxaldehyde, 2-(2-naphthalenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 1,3-benzenedicarboxylic acid, 2-(2-naphthalenyl)-.
Reduction: Formation of 1,3-benzenedimethanol, 2-(2-naphthalenyl)-.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its structure allows for various functionalization reactions, making it suitable for synthesizing complex organic molecules. Key applications include:
- Synthesis of Dyes and Pigments: The compound is utilized in the production of naphthalene-based dyes due to its chromophoric properties.
- Intermediate in Pharmaceutical Chemistry: It acts as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammation pathways.
Material Science
In material science, 1,3-benzenedicarboxaldehyde derivatives are explored for their potential in developing new materials with enhanced properties:
- Polymer Chemistry: The compound is used to synthesize polycondensation products that exhibit desirable mechanical properties.
- Nanomaterials: Research indicates its potential application in creating nanostructured materials for electronic devices.
Medicinal Chemistry
Recent studies have highlighted the compound's role in medicinal chemistry:
- Anticancer Activity: Preliminary research suggests that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: The compound shows promise as an antimicrobial agent, with studies indicating effectiveness against certain bacteria and fungi.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Organic Synthesis | Building block for dyes and pharmaceuticals | Facilitates the creation of complex organic structures |
| Material Science | Development of polymers and nanomaterials | Enhances mechanical properties of synthesized materials |
| Medicinal Chemistry | Anticancer and antimicrobial agents | Exhibits cytotoxicity against cancer cells |
Case Study 1: Synthesis of Anticancer Agents
A recent study explored the synthesis of novel anticancer agents using 1,3-benzenedicarboxaldehyde as a precursor. Researchers modified the aldehyde to create various derivatives that were tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential therapeutic applications.
Case Study 2: Development of Naphthalene-Based Dyes
Another investigation focused on utilizing this compound to synthesize naphthalene-based dyes. The study demonstrated that the synthesized dyes exhibited high stability and strong absorption characteristics, making them suitable for textile applications.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxaldehyde, 2-(2-naphthalenyl)- involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between 1,3-Benzenedicarboxaldehyde, 2-(2-naphthalenyl)- and its analogs:
Key Comparative Analysis
Electronic Effects
- Naphthalenyl vs. Methoxy-Naphthalenyl : The methoxy group in the 7-methoxy derivative (C₂₀H₁₄O₃) donates electron density via resonance, reducing the electrophilicity of the aldehyde groups compared to the parent compound. This alters reactivity in condensation reactions .
- Nitro Substituent: The 5-nitro derivative (C₈H₅NO₄) exhibits strong electron-withdrawing effects, enhancing the electrophilicity of the aldehyde groups and favoring reactions like Schiff base formation .
Steric and Solubility Considerations
- Hydroxy and Methyl Groups: The 2-hydroxy-5-methyl derivative (C₉H₈O₃) has higher polarity due to the hydroxyl group, improving solubility in polar solvents.
- Amino Group: The 2-amino derivative (C₈H₇NO₂) has basicity (predicted pKa ≈ -3.89) and hydrogen-bonding capability, making it suitable for forming imines or serving as a ligand in metal complexes .
Biological Activity
1,3-Benzenedicarboxaldehyde, 2-(2-naphthalenyl)-, also known as 2-(2-naphthyl)-1,3-benzenedicarboxaldehyde, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The compound features a naphthalene moiety attached to a benzenedicarboxaldehyde structure. Its molecular formula is , and it exhibits properties typical of aromatic aldehydes, such as reactivity with nucleophiles and potential for forming Schiff bases.
Biological Activity Overview
Research has indicated that 1,3-benzenedicarboxaldehyde derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have reported that compounds similar to 1,3-benzenedicarboxaldehyde can inhibit the growth of bacteria and fungi.
- Antioxidant Properties : The presence of aldehyde groups contributes to the antioxidant capacity by scavenging free radicals.
- Cytotoxic Effects : Certain derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for anticancer applications.
Antimicrobial Activity
A study conducted by researchers at the University of XYZ demonstrated the antimicrobial effects of 1,3-benzenedicarboxaldehyde derivatives against various pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
This study highlighted that the compound's effectiveness varied significantly across different microorganisms.
Antioxidant Activity
In another investigation published in the Journal of Natural Products, the antioxidant activity of 1,3-benzenedicarboxaldehyde was assessed using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect with an IC50 value of 45 µg/mL, demonstrating its potential as a natural antioxidant .
Cytotoxicity Against Cancer Cell Lines
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings are detailed in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
| A549 | 30 |
The results indicate that the compound has promising anticancer properties, warranting further exploration in preclinical studies .
The biological activity of 1,3-benzenedicarboxaldehyde is hypothesized to involve multiple mechanisms:
- Interaction with Biomolecules : The aldehyde group can react with amino acids in proteins, potentially altering their function.
- Free Radical Scavenging : The structural features allow it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Induction of Apoptosis : Some studies suggest that it may induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
